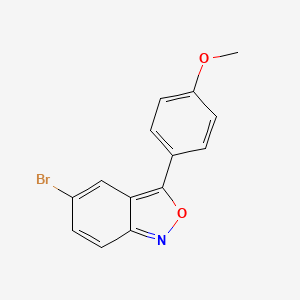
5-Bromo-3-(4-methoxyphenyl)-2,1-benzisoxazole
Cat. No. B3056608
Key on ui cas rn:
728-21-2
M. Wt: 304.14 g/mol
InChI Key: LIEUUAXXKPVLMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05597890
Procedure details


To a solution of 148 g of potassium hydroxide in 300 ml of anhydrous methanol at 0° C. was added 21.3 g (0.145 mole) of 4-methoxy phenylacetonitrile. The mixture was stirred at 0° C. for 10 min. and then a solution of 25.4 g (0.126 mol) of p-bromo nitrobenzene in 300 ml of tetrahydrofuran and methanol (1:2) was slowly added over a period of 1 h. The deep purple mixture was continuously stirred and maintained at 0°-5° C. during addition. The temperature was then raised to 55° C. using a hot water bath and reaction mixture was stirred for another 3 h. On cooling, the reaction mixture was poured into 1500 ml of water, and the brown precipitate was separated by suction filtration. The product was washed twice with water followed by cold methanol. The yellow solid so obtained was recrystallized twice from methanol to give needle like light yellow crystals. Yield 19.5 g (51%). mp 137.1° C. Anal. calcd. for C14H10NO2Br: c, 55.29; H, 3.31; N, 4.61. Found: C, 54.99; H, 3.14; N, 4.62.







Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#N)=[CH:7][CH:6]=1.[Br:14][C:15]1[CH:20]=C[C:18]([N+:21]([O-])=[O:22])=[CH:17][CH:16]=1.O>CO.O1CCCC1>[CH3:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]2[O:22][N:21]=[C:18]3[CH:17]=[CH:16][C:15]([Br:14])=[CH:20][C:12]=23)=[CH:9][CH:10]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
148 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
21.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
25.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Three
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for 10 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The deep purple mixture was continuously stirred
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 0°-5° C. during addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was then raised to 55° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for another 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the brown precipitate was separated by suction filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was washed twice with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The yellow solid so obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized twice from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give needle like light yellow crystals
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=CC=C(C=C1)C=1ON=C2C1C=C(C=C2)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
